molecular formula C4H4ClNS B1589247 2-Chloro-5-methylthiazole CAS No. 33342-65-3

2-Chloro-5-methylthiazole

Cat. No.: B1589247
CAS No.: 33342-65-3
M. Wt: 133.6 g/mol
InChI Key: RTEUDRWHKUPKJB-UHFFFAOYSA-N
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Description

2-Chloro-5-methylthiazole is a heterocyclic organic compound with the molecular formula C4H4ClNS. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, along with a chlorine atom and a methyl group attached to the ring. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylthiazole typically involves the chlorination of 5-methylthiazole. One common method includes the reaction of 5-methylthiazole with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-methylthiazole has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylthiazole involves its interaction with biological targets through its reactive sites. The chlorine atom and the thiazole ring facilitate binding to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo nucleophilic substitution and oxidation reactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-methylthiazole is unique due to the presence of both chlorine and methyl groups on the thiazole ring, which enhances its reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-chloro-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c1-3-2-6-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEUDRWHKUPKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451149
Record name 2-Chloro-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-65-3
Record name 2-Chloro-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research regarding 2-chloro-5-methylthiazole in these papers?

A: The research primarily focuses on the synthetic methods employed to produce 2-chloro-5-aminomethylthiazole, utilizing this compound as a precursor. [, , ] One paper details a process where this compound undergoes chlorination with a radical chlorinating agent to form 2-chloro-5-chloromethylthiazole, which subsequently reacts with ammonia to yield the desired 2-chloro-5-aminomethylthiazole. [, ] This suggests the compound's potential use as an intermediate in the synthesis of other valuable chemicals.

Q2: What specific reaction conditions are highlighted in the synthesis of 2-chloro-5-chloromethylthiazole from this compound?

A: The research emphasizes the use of a radical chlorinating agent alongside a radical former to facilitate the chlorination of this compound. [, ] Additionally, the reaction is carried out in a diluent chosen for its stability against radical halogenation, ensuring a controlled reaction environment. While the specific agents and diluents are not explicitly named, this information provides valuable insights for researchers aiming to replicate or modify the synthesis process.

Q3: Is there any information about the potential applications of 2-chloro-5-aminomethylthiazole, the compound synthesized using this compound?

A: Unfortunately, the provided research papers primarily focus on the synthetic methodology and do not delve into the specific applications of 2-chloro-5-aminomethylthiazole. [, , ] Further investigation into scientific literature or patent databases would be necessary to explore the potential uses of this compound.

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